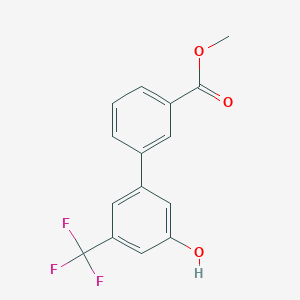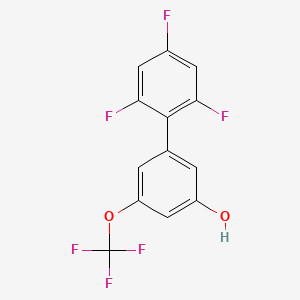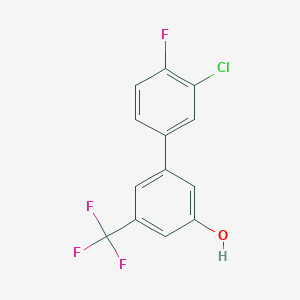
5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (5-MCP-3-TFP), is a compound with a wide range of applications in scientific research and laboratory experiments. It is a phenol derivative that is synthesized from a variety of starting materials, and it has a high purity of 95%. This compound has been used in various applications such as organic synthesis, catalysis, and drug discovery. It has also been used in biochemical and physiological studies, as well as in drug development.
Scientific Research Applications
5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of heterocyclic compounds. It has also been used in the synthesis of drugs and other compounds for drug discovery. Additionally, it has been used in biochemical and physiological studies, as well as in drug development.
Mechanism of Action
The mechanism of action of 5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that it acts as a catalyst in organic synthesis reactions by forming an intermediate complex with the reactants. This complex then undergoes a reaction to form the desired product. Additionally, it is believed that the compound is able to interact with biological systems, such as enzymes, to alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not well-understood. However, it is believed that the compound may interact with various biological systems, such as enzymes, to alter their activity. Additionally, it has been shown to have antioxidant activity, which may be beneficial in certain applications.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity of 95%, its relatively low cost, and its ease of use. Additionally, the compound is relatively non-toxic and has been shown to have antioxidant activity. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action is not fully understood, and the compound may interact with biological systems to alter their activity. Additionally, the compound is not suitable for use in certain applications, such as drug development.
Future Directions
The future directions of 5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research should be done to determine the optimal conditions for its use in laboratory experiments. Additionally, further research should be done to develop new methods for synthesizing the compound and to identify new applications for it. Finally, further research should be done to determine the safety and efficacy of the compound for use in drug development.
Synthesis Methods
5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is synthesized through the reaction of 3-methoxycarbonylphenol and trifluoromethylphenol in the presence of a base catalyst. The reaction is carried out at room temperature in a solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is complete within 1-2 hours and yields a product with a purity of 95%.
properties
IUPAC Name |
methyl 3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)10-4-2-3-9(5-10)11-6-12(15(16,17)18)8-13(19)7-11/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDQRSWUCRSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686656 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-06-7 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)

![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)

